N-[(1R*,4R*)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride
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Overview
Description
N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride is a chemical compound with the molecular formula C21H30ClNO and a molecular weight of 347.927 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride typically involves multiple steps, starting with the reaction of 4-bromobenzoyl chloride with aminocyclohexane,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride.
Scientific Research Applications
Chemistry: In chemistry, N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride is used as a building block for the synthesis of more complex molecules,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study protein interactions and enzyme activities,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.
Medicine: ,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride is used in the production of advanced materials and chemicals,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride exerts its effects involves its interaction with specific molecular targets,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. The compound binds to these targets, leading to the activation or inhibition of certain pathways,4R)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromobenzamide
Aminocyclohexyl derivatives
Other benzamide derivatives
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-4-bromobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O.ClH/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12;/h1-4,11-12H,5-8,15H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJMWKQCPUKFCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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